molecular formula C8H9BrFNO B8247311 4-Bromo-2-ethoxy-6-fluoroaniline

4-Bromo-2-ethoxy-6-fluoroaniline

Cat. No.: B8247311
M. Wt: 234.07 g/mol
InChI Key: KVHGNDJTLNIGCR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-6-fluoroaniline is a halogenated aromatic amine with the molecular formula C₈H₈BrFNO. Its structure features a bromine atom at the para-position (C4), an ethoxy group (-OCH₂CH₃) at the ortho-position (C2), and a fluorine atom at the meta-position (C6) relative to the amine group. The ethoxy substituent acts as an electron-donating group (EDG) via resonance, while bromine and fluorine are electron-withdrawing groups (EWGs) through inductive effects. This combination modulates the compound's electronic profile, solubility, and reactivity.

Properties

IUPAC Name

4-bromo-2-ethoxy-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHGNDJTLNIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-6-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-6-fluoroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-6-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Bromo-2-ethoxy-6-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-6-fluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key analogs of 4-Bromo-2-ethoxy-6-fluoroaniline, highlighting substituent effects:

Compound Name Substituents (Positions) Electronic Effects Reactivity Profile Applications Availability
This compound Br (C4), -OCH₂CH₃ (C2), F (C6) EDG (ethoxy), EWGs (Br, F) Moderate ring activation; steric hindrance from ethoxy Pharmaceutical intermediates Discontinued
2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8) Br (C2), F (C4), -CH₃ (C6) Weak EDG (methyl), EWGs (Br, F) Faster nucleophilic substitution due to reduced steric bulk Agrochemical synthesis Available
2-Bromo-6-fluoro-4-nitroaniline Br (C2), F (C6), -NO₂ (C4) Strong EWG (nitro) dominates Highly deactivated ring; prone to reduction reactions Dye and explosive precursors Available
2-Bromo-4-chloro-6-fluoroaniline Br (C2), Cl (C4), F (C6) EWGs (Cl, Br, F) Electrophilic substitution favored at activated positions Polymer additives Available
3-Bromo-5-fluoro-4-iodoaniline Br (C3), F (C5), I (C4) Heavy halogens (I, Br) enhance polarizability Radiolabeling and cross-coupling reactions Diagnostic imaging probes Available

Physical Properties and Solubility

  • Solubility : The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl- or nitro-substituted analogs, which are more lipophilic .

Key Research Findings

  • Synthetic Routes : Analogous to Intermediate 30 in EP 3 532 474 B1, this compound can be synthesized via acyl chloride coupling with substituted anilines, though ethoxy protection/deprotection steps may be required .

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